molecular formula C13H11ClNO3P B14161587 (p-Chlorophenylcarbamoyl)phenylphosphinic acid CAS No. 46948-71-4

(p-Chlorophenylcarbamoyl)phenylphosphinic acid

Cat. No.: B14161587
CAS No.: 46948-71-4
M. Wt: 295.66 g/mol
InChI Key: YOBRVUAKVOKXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(p-Chlorophenylcarbamoyl)phenylphosphinic acid is an organophosphorus compound that features a phosphinic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Chlorophenylcarbamoyl)phenylphosphinic acid typically involves the reaction of phenylphosphinic acid with p-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

(p-Chlorophenylcarbamoyl)phenylphosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce phosphine derivatives.

Scientific Research Applications

(p-Chlorophenylcarbamoyl)phenylphosphinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of (p-Chlorophenylcarbamoyl)phenylphosphinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphinic acid: A related compound with similar chemical properties but lacking the p-chlorophenylcarbamoyl group.

    Phenylphosphonic acid: Another related compound with a phosphonic acid functional group instead of phosphinic acid.

Uniqueness

(p-Chlorophenylcarbamoyl)phenylphosphinic acid is unique due to the presence of the p-chlorophenylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

46948-71-4

Molecular Formula

C13H11ClNO3P

Molecular Weight

295.66 g/mol

IUPAC Name

(4-chlorophenyl)carbamoyl-phenylphosphinic acid

InChI

InChI=1S/C13H11ClNO3P/c14-10-6-8-11(9-7-10)15-13(16)19(17,18)12-4-2-1-3-5-12/h1-9H,(H,15,16)(H,17,18)

InChI Key

YOBRVUAKVOKXSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C(=O)NC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.